![molecular formula C28H32N4O4 B4974345 3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione], commonly known as PPD, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. PPD is a derivative of thalidomide, which is a well-known sedative drug. However, PPD has distinct properties that make it a promising candidate for research in several areas.
Wirkmechanismus
PPD's mechanism of action is not entirely known, but it is believed to act by inhibiting the activity of TNF-α, a cytokine involved in inflammation and the immune response. PPD has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPD has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. PPD has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. Additionally, PPD has been shown to induce the expression of heat shock proteins, which are involved in cellular stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
PPD has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined. PPD is also stable under standard laboratory conditions. However, PPD has some limitations, including its solubility in aqueous solutions, which can make it difficult to use in certain experiments. Moreover, PPD's mechanism of action is not entirely understood, which can make it challenging to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on PPD. One potential area of research is the development of PPD-based drugs for cancer treatment. Additionally, research could focus on the use of PPD as a treatment for other inflammatory disorders, such as Crohn's disease and psoriasis. Moreover, research could investigate the potential use of PPD in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could focus on the development of new synthesis methods for PPD, which could improve its yield and purity.
Synthesemethoden
PPD can be synthesized in a few steps from commercially available starting materials. The most common method involves the reaction of thalidomide with benzylamine, followed by the reaction with sodium hydride and ethyl acetoacetate. The final product is obtained by treating the intermediate with ammonia and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
PPD has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Research has shown that PPD can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. PPD has also shown anti-inflammatory properties, which can be useful in treating inflammatory disorders such as rheumatoid arthritis. Moreover, PPD has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c33-25-19-23(27(35)31(25)13-11-21-7-3-1-4-8-21)29-15-17-30(18-16-29)24-20-26(34)32(28(24)36)14-12-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVQTKDJHRUHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
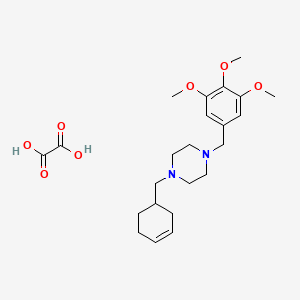
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
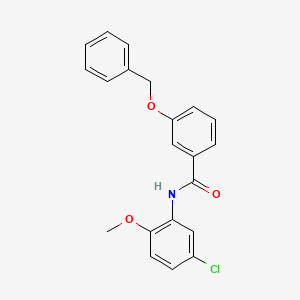
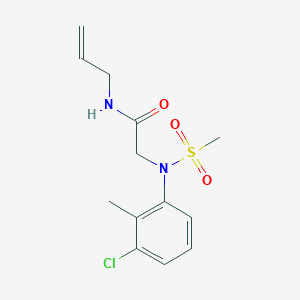
![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
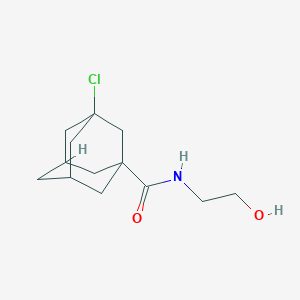
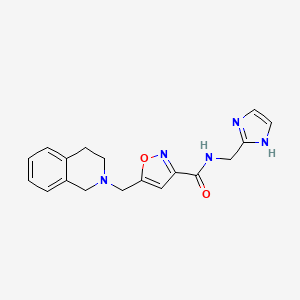
![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
